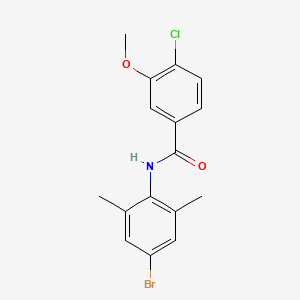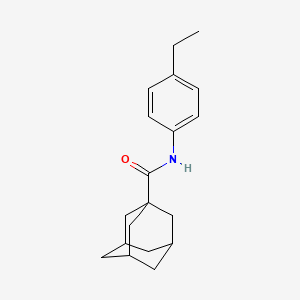
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to target the bromodomain and extra-terminal domain (BET) family of proteins, which play a key role in regulating gene expression.
Mecanismo De Acción
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide targets the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide can disrupt the transcriptional machinery and prevent the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have antitumor effects in various cancer models, including leukemia, lymphoma, and solid tumors. In addition to its antitumor effects, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. However, the exact biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its specificity for BET proteins, which allows for targeted inhibition of oncogene expression. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide is its potential toxicity, as BET proteins are involved in the regulation of many genes beyond oncogenes and pro-inflammatory genes.
Direcciones Futuras
Future research on N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will likely focus on its potential use in cancer treatment and inflammatory diseases. Additionally, further studies on the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide will be needed to fully understand its mechanism of action. Finally, the development of more potent and selective BET inhibitors will be an important area of future research.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide involves the condensation of 4-bromo-2,6-dimethylphenol with 4-chloro-3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. BET proteins have been found to play a key role in the regulation of oncogene expression, and inhibitors such as N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide have been shown to have antitumor effects in various cancer models. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-9-6-12(17)7-10(2)15(9)19-16(20)11-4-5-13(18)14(8-11)21-3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLEVWSFAULNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-4-chloro-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091785.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)


![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)
![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)
![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)